molecular formula C12H14FNO2 B13022314 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13022314
M. Wt: 223.24 g/mol
InChI Key: NSQXKHFRWPYZGY-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-fluorophenylboronic acid with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Cyano-3-fluorophenylboronic acid

Comparison: 4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both a fluorophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications .

Biological Activity

4-(3-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as an intermediate in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Its structural similarity to neurotransmitters suggests that it may act as a modulator or antagonist at specific receptor sites, potentially influencing pathways related to mood regulation, cognition, and neuroprotection.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine-3-carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown moderate cytotoxicity against cell lines such as A549 (lung cancer) and MGC-803 (gastric cancer) .

Cell LineIC50 (µM)Reference
A54915
MGC-80320
Bel-740418

Neurological Effects

The compound's potential in neurological applications is underscored by its ability to modulate neurotransmitter systems. Research indicates that related compounds can influence dopaminergic and serotonergic pathways, which are critical in the treatment of depression and anxiety disorders .

Study on Neurotransmitter Modulation

A study evaluated the effects of various pyrrolidine derivatives on serotonin receptors. The findings suggested that modifications at the phenyl ring significantly affect receptor affinity and selectivity. Specifically, the introduction of the fluorine atom enhanced binding affinity at the serotonin transporter, indicating a potential for developing antidepressant medications .

Cytotoxicity Assessment

In another study, researchers synthesized several analogs of this compound and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications could enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)

InChI Key

NSQXKHFRWPYZGY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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